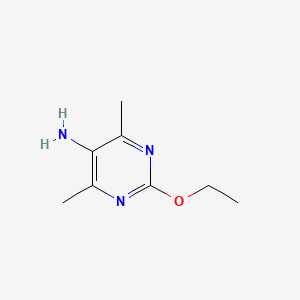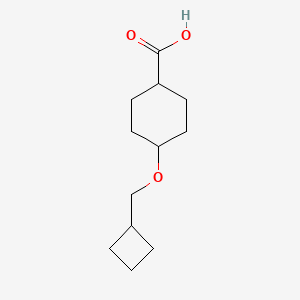![molecular formula C16H16ClN3 B1458460 [4-(2-Fenil-1H-imidazol-1-il)bencil]amina clorhidrato CAS No. 1820685-93-5](/img/structure/B1458460.png)
[4-(2-Fenil-1H-imidazol-1-il)bencil]amina clorhidrato
Descripción general
Descripción
“[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The review highlights the recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas y Antimioc bacterianas
Los derivados de imidazol, incluido el [4-(2-Fenil-1H-imidazol-1-il)bencil]amina clorhidrato, han mostrado propiedades antibacterianas y antimioc bacterianas prometedoras. Estos compuestos se pueden sintetizar y evaluar su eficacia contra varias cepas bacterianas, incluidas las resistentes a los medicamentos. Por ejemplo, se pueden probar contra Mycobacterium tuberculosis, el agente causante de la tuberculosis, utilizando fármacos de referencia como la rifampicina para el análisis comparativo .
Actividades Antiinflamatorias y Antitumorales
La porción imidazol es una estructura central en muchas moléculas farmacológicamente activas con actividades antiinflamatorias y antitumorales. La investigación puede dirigirse a la síntesis de nuevos derivados de imidazol y la evaluación de su potencial para inhibir las vías inflamatorias y la proliferación de células cancerosas. Esto podría conducir al desarrollo de nuevos agentes terapéuticos para tratar enfermedades inflamatorias crónicas y diversas formas de cáncer .
Efectos Antidiabéticos
Se ha informado que los compuestos que contienen imidazol exhiben efectos antidiabéticos. Los estudios científicos pueden explorar el potencial del this compound para modular los niveles de glucosa en sangre y mejorar la sensibilidad a la insulina. Esta investigación podría contribuir al descubrimiento de nuevos tratamientos para la diabetes mellitus .
Propiedades Antivirales y Antioxidantes
La investigación sobre las propiedades antivirales y antioxidantes de los derivados de imidazol es otro campo prometedor. Estos compuestos se pueden sintetizar y probar su capacidad para inhibir la replicación viral y reducir el estrés oxidativo dentro de las células. Esto podría tener implicaciones para el tratamiento de infecciones virales y enfermedades asociadas con daño oxidativo .
Usos Antiamébicos y Antihelmínticos
El anillo de imidazol es conocido por sus actividades antiamébicas y antihelmínticas. Los estudios pueden centrarse en la aplicación del this compound en el tratamiento de infecciones parasitarias causadas por amibas y helmintos. Esto podría conducir al desarrollo de fármacos más efectivos para combatir las enfermedades parasitarias .
Inhibición de la Detección de Quórum
La detección de quórum (QS) es un mecanismo utilizado por las bacterias para regular la expresión genética en función de la densidad de población. Los derivados de imidazol se pueden investigar por su capacidad para interrumpir las vías QS, reduciendo así la virulencia bacteriana y la resistencia a los antibióticos. Esta investigación podría allanar el camino para nuevas estrategias antibacterianas que no dependen de los antibióticos tradicionales, lo que podría reducir la tasa de desarrollo de resistencia .
Mecanismo De Acción
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Targets of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes or receptors, while others may interact with DNA or other cellular components .
Mode of Action
The mode of action of imidazole derivatives also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including the compound’s chemical structure, its solubility, and its stability. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can range from the inhibition of cell growth to the induction of cell death, depending on the specific compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole derivatives. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2-phenylimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14;/h1-11H,12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFHNTFMLUXIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)




![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)


![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)